Array ( [bid] => 1592285 )
Scientific Field: Environmental Science
Summary of the Application: DANS fluorescent dye is used in the detection and analysis of microplastics, a significant source of pollution made of synthetic organic polymers with a size varying from less than 5 mm to nanometer scale.
Methods of Application: The dye is used to discriminate microplastics in water environments.
Results or Outcomes: Under UV illumination, microplastics glow a specific emission spectrum from blue to red that allows for a straightforward polymer identification.
4-(Dimethylamino)-4'-nitrosodiphenylamine, also known by its CAS number 7696-70-0, has the molecular formula C14H15N3O and a molecular weight of approximately 241.29 g/mol. It is characterized by its dark crystalline appearance and has a density of 1.11 g/cm³. The compound has a boiling point of 412.1°C at 760 mmHg . It is primarily utilized in research settings, particularly in proteomics.
Research indicates that 4-(Dimethylamino)-4'-nitrosodiphenylamine exhibits biological activity that may include:
The synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine typically involves:
4-(Dimethylamino)-4'-nitrosodiphenylamine finds applications in several areas:
Several compounds share structural similarities with 4-(Dimethylamino)-4'-nitrosodiphenylamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Diphenylamine | C12H11N | No nitroso group; used primarily as an antioxidant. |
| N,N-Dimethylaniline | C9H13N | Lacks nitroso functionality; used as an intermediate in dye production. |
| 4-Nitrodiphenylamine | C12H10N2O2 | Contains a nitro group instead of a nitroso group; different reactivity profile. |
4-(Dimethylamino)-4'-nitrosodiphenylamine is unique due to the combination of both the dimethylamino and nitroso groups, which imparts distinct chemical reactivity and potential biological activity not found in the similar compounds listed above.
The compound is systematically named N*,4-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine under IUPAC conventions, reflecting its benzene-1,4-diamine backbone with a dimethylamino group at position 1 and a nitroso-substituted phenyl group at position 4. This naming emphasizes the parent structure (benzene-1,4-diamine) and the substituents’ positions.
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 7696-70-0 | |
| European Community (EC) | 679-704-0 |
These identifiers ensure global recognition in chemical databases and regulatory frameworks.
Key synonyms include:
Historical usage often employed simplified descriptors, such as “nitrosodiphenylamine derivatives,” though modern terminology prioritizes IUPAC precision.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃O | |
| Molecular Weight | 241.29 g/mol |
Validation confirms the compound’s composition: 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight (g/mol) | 241.29 |
| CAS Registry Number | 7696-70-0 |
| IUPAC Name | N,4-N-dimethyl-1-N-(4-nitrosophenyl)benzene-1,4-diamine |
| Chemical Structure Type | Diphenylamine derivative with nitroso and dimethylamino substituents |
| Functional Groups | Dimethylamino (-N(CH₃)₂), Nitroso (-N=O), Aromatic rings |
| Bond Configuration | Two benzene rings connected via nitrogen bridge with substituents |
| Electron Configuration | Contains tertiary amine nitrogen and nitroso functional group |
The three-dimensional structure of 4-(Dimethylamino)-4'-nitrosodiphenylamine exhibits significant conformational flexibility due to the presence of rotatable bonds within the diphenylamine framework. The molecule adopts a non-planar conformation in its optimized geometry, with the two aromatic rings positioned at specific dihedral angles relative to each other [6] [7].
Computational studies on similar diphenylamine derivatives indicate that the optimal structure is not coplanar due to steric repulsion between ortho-hydrogen atoms of the aromatic rings [6]. The torsional dynamics around the central nitrogen-carbon bonds result in specific dihedral angles that represent an equilibrium between stabilizing electron delocalization and destabilizing steric interactions [6]. For diphenylamine systems, typical torsion angles range from 20° to 50°, with the exact value depending on the nature and position of substituents [6] [7].
The presence of the dimethylamino group introduces additional conformational considerations, as the nitrogen lone pair can participate in conjugation with the aromatic system, leading to partial double-bond character in the N-C bond [5]. This effect influences the rotational barrier and preferred conformations of the molecule. The nitroso group exhibits restricted rotation due to its partial double-bond character, with rotation barriers typically around 20-25 kcal/mol for similar compounds [4] [5].
The three-dimensional molecular structure shows that the molecule can exist in multiple conformational states, with the most stable conformation representing a balance between electronic stabilization through conjugation and steric minimization [6]. The conformational analysis reveals that the molecule exhibits moderate flexibility, with several accessible conformations within a reasonable energy range.
The computational representation of 4-(Dimethylamino)-4'-nitrosodiphenylamine is captured through several standardized molecular descriptors that encode structural information in machine-readable formats [1] [3]. The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact representation of the molecular structure as: CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O [1] [3].
The InChI (International Chemical Identifier) string offers a more comprehensive structural description: InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(6-4-11)16-18/h3-10,15H,1-2H3 [1] [3]. This notation explicitly defines the connectivity, hydrogen count, and stereochemistry of the molecule. The corresponding InChI Key, RCBYEFZWZHPVCN-UHFFFAOYSA-N, serves as a unique hash-based identifier for database searches and computational applications [1] [3].
The compound is registered in multiple chemical databases with specific identifiers: PubChem CID 18785302, European Community Number 679-704-0, and DSSTox Substance ID DTXSID90596245 [1] [8] [3]. These identifiers facilitate cross-referencing and data integration across different chemical information systems.
Molecular fingerprints, though not explicitly detailed in the available sources, would typically encode structural features such as the presence of aromatic rings, nitrogen-containing functional groups, and specific substitution patterns. The computational descriptors collectively provide a comprehensive digital representation of the molecule's structure, enabling automated analysis and comparison with related compounds [1] [3].
Table 2: Computational Descriptors and Molecular Identifiers
| Descriptor Type | Value |
|---|---|
| SMILES | CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O |
| InChI | InChI=1S/C14H15N3O/c1-17(2)14-9-7-12(8-10-14)15-11-3-5-13(6-4-11)16-18/h3-10,15H,1-2H3 |
| InChI Key | RCBYEFZWZHPVCN-UHFFFAOYSA-N |
| European Community Number | 679-704-0 |
| DSSTox Substance ID | DTXSID90596245 |
| PubChem CID | 18785302 |
| Density (g/cm³) | 1.11 |
| Melting Point (°C) | 174-182 |
| Boiling Point (°C) | 412.1 at 760 mmHg |
| Flash Point (°C) | 203 |
While specific X-ray crystallographic data for 4-(Dimethylamino)-4'-nitrosodiphenylamine are not readily available in the examined literature, the structural characterization can be inferred from spectroscopic analysis and related compounds. The compound exhibits characteristic physical properties consistent with its molecular structure, including a melting point range of 174-182°C and a density of 1.11 g/cm³ [2] [9].
The spectroscopic confirmation of the structure involves multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, with the dimethylamino protons typically appearing as a characteristic singlet around 3.0-3.2 ppm in ¹H NMR spectra [10] [11]. The aromatic protons exhibit complex multipicity patterns consistent with para-disubstituted benzene rings, while the bridging N-H proton appears as a broad signal that may be exchangeable with deuterium [10].
Infrared (IR) spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule. The nitroso group typically exhibits absorption around 1450-1550 cm⁻¹, while the aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region [11] [12]. The N-H stretch of the secondary amine bridge would appear in the 3200-3400 cm⁻¹ range, and the C-N stretching vibrations of the dimethylamino group would be observed in the 1000-1200 cm⁻¹ region [11].
Mass spectrometry provides molecular weight confirmation, with the molecular ion peak appearing at m/z 241 corresponding to the molecular formula C₁₄H₁₅N₃O [2] [9]. The fragmentation pattern would show characteristic losses corresponding to the dimethylamino group (loss of 44 mass units) and various aromatic fragments [13].
The compound appears as a dark crystalline solid with a color ranging from brown to dark blue to black, depending on the crystal form and purity [2] [9] . The solid-state structure is likely stabilized by intermolecular interactions, including π-π stacking between aromatic rings and hydrogen bonding involving the secondary amine nitrogen [12].
Table 3: Physical Properties and Spectroscopic Characteristics
| Property | Value/Description |
|---|---|
| Appearance | Dark crystalline powder/solid |
| Color | Brown to dark blue to black |
| Physical State | Solid at room temperature |
| Storage Temperature | Room temperature (cool, dark place recommended) |
| Stability | Stable under normal conditions, light sensitive |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in ether, chloroform, benzene |
| Purity (HPLC) | ≥96% (typical commercial grade) |
| MDL Number | MFCD02684074 |
The synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine and related compounds has evolved significantly since the early chemical discoveries of the late 19th century. The foundational work in this area began with the Fischer-Hepp rearrangement, first described by Otto Philipp Fischer and Eduard Hepp in 1886 [1] [2]. This rearrangement reaction involves the conversion of aromatic N-nitroso compounds to carbon nitroso compounds through an intramolecular mechanism, providing regioselective para-nitrosation that cannot be achieved through direct electrophilic aromatic substitution [1] [3].
The Fischer-Hepp rearrangement mechanism proceeds through protonation of the N-nitroso compound in acidic conditions, typically hydrochloric acid, followed by intramolecular rearrangement to form the corresponding 4-nitrosoaniline derivative [1] [4]. This method has been particularly valuable for preparing 4-nitrosodiphenylamine derivatives, achieving yields of 70-90% under optimized conditions at temperatures ranging from 80-120°C [1]. The reaction follows classic patterns of electrophilic aromatic substitution, with nitrosation occurring preferentially para to the amino group, while meta-directing groups such as nitro substituents inhibit the reaction [2].
Classical direct nitrosation methods using sodium nitrite and hydrochloric acid represent another historically significant approach [5] [6]. These methods involve the reaction of secondary amines with nitrosating agents under acidic conditions, typically at temperatures between 0-35°C to minimize side reactions [7]. The nitrosating agent is generated in situ from sodium nitrite and acid, forming nitrous acid or nitrosonium chloride as the active species [6]. While these methods offer the advantage of simple procedures and readily available reagents, yields are typically moderate (60-85%) due to competing denitrosation and oxidation pathways [7].
Oxidative nitrosation protocols emerged as alternative approaches, utilizing hydroxylamine derivatives and oxidizing agents such as ferric chloride or dichromate [8]. These methods operate under relatively mild conditions (25-80°C) and provide good functional group tolerance, making them suitable for synthesizing complex nitrosodiphenylamine derivatives [8]. However, yields are generally lower (50-75%) compared to other methods due to the formation of azoxide byproducts and incomplete conversion [8].
The development of the Buchwald-Hartwig coupling reaction in modern organic synthesis has provided new pathways for constructing diphenylamine frameworks [9]. This palladium-catalyzed approach allows for the coupling of aryl halides with diphenylamines, achieving high selectivity and yields (75-95%) at temperatures of 80-150°C [9]. While not a direct nitrosation method, this approach enables the preparation of substituted diphenylamine precursors that can subsequently undergo nitrosation reactions.
Classical aniline-nitrobenzene condensation reactions have found extensive industrial application for producing diphenylamine derivatives [10] [11]. These methods involve heating aniline with nitrobenzene in the presence of alkaline catalysts at temperatures of 150-200°C [9]. The process typically yields 65-80% of the desired condensation products, with the advantage of being scalable for large-scale industrial production [10].
Contemporary synthetic methodologies for 4-(Dimethylamino)-4'-nitrosodiphenylamine synthesis have increasingly focused on catalytic approaches that offer improved selectivity, efficiency, and environmental sustainability. Palladium-supported alumina catalysts (Pd/Al₂O₃) have emerged as particularly effective systems for hydrogenation and coupling reactions [12]. These catalysts, typically employed at loadings of 1-5 mol%, operate effectively at temperatures of 100-180°C and consistently deliver yields of 85-95% with high selectivity [12] [13].
The mechanism of palladium-catalyzed reactions involves the formation of active Pd(0) species that facilitate both the reduction of nitro groups and subsequent coupling reactions [12]. Studies have shown that low-loading Pd/Al₂O₃ catalysts (0.3 wt%) are particularly effective for aniline synthesis from nitrobenzene, maximizing selectivity while avoiding overhydrogenation products [12]. The optimal morphology of palladium crystallites approximates truncated cuboctahedra with particle sizes around 5 nanometers [12].
Copper-on-carbon (Cu/C) catalysts represent another significant advancement in this field, offering excellent sustainability profiles [14] [15]. These catalysts are particularly effective for radical addition reactions, operating at moderate temperatures (25-80°C) with loadings of 5-10 mol% [16]. While yields are typically in the range of 70-85%, the environmental benefits and cost-effectiveness make these systems attractive for industrial applications [14].
Ruthenium-based catalyst systems have demonstrated exceptional performance in oxidative coupling reactions [17]. These complexes, employed at low loadings (0.5-2 mol%), operate effectively at temperatures of 60-120°C and achieve yields of 80-92% with high selectivity [17]. The ruthenium catalysts are particularly effective for the production of 4-nitrosodiphenylamine and 4-nitrodiphenylamine through controlled reduction and coupling processes [17].
Iron-based catalytic systems offer an earth-abundant alternative to precious metal catalysts [18]. These systems, typically requiring loadings of 2-8 mol%, operate at temperatures of 80-150°C and achieve yields of 75-88% with moderate to high selectivity [18]. Iron catalysts are particularly effective in reduction-nitrosation sequences, where nitrobenzene derivatives are first reduced to anilines and subsequently nitrosated [18].
Tetrazole organocatalysts represent a breakthrough in enantioselective nitrosation chemistry [19]. These catalysts, derived from pyrrolidine-tetrazole frameworks, enable highly enantioselective O-nitroso aldol reactions at low temperatures (0-40°C) [19]. While requiring higher loadings (10-20 mol%), these systems achieve exceptional yields (90-98%) and excellent enantioselectivity, making them valuable for synthesizing chiral nitrosodiphenylamine derivatives [19].
The selection of appropriate solvent systems is crucial for optimizing the synthesis of 4-(Dimethylamino)-4'-nitrosodiphenylamine, as solvent properties significantly influence reaction rates, selectivity, and product isolation [20]. Aqueous hydrochloric acid systems, with a polarity index of 9.0, remain the standard for classical nitrosation reactions [5] [6]. These systems operate optimally at low temperatures (0-25°C) with reaction times of 2-6 hours, achieving yields of 60-85% [7]. The high polarity facilitates the formation and stabilization of nitrosonium intermediates while minimizing side reactions [6].
Acetonitrile has emerged as a preferred solvent for palladium-catalyzed reactions, with its moderate polarity index of 5.8 providing optimal solvation for both organic substrates and metal catalysts [21] [7]. Reactions in acetonitrile typically operate at temperatures of 25-80°C with reaction times of 4-12 hours, consistently achieving yields of 70-90% [21]. The aprotic nature of acetonitrile prevents coordination to metal centers while maintaining sufficient polarity for substrate dissolution [21].
Dichloromethane, with a polarity index of 3.1, serves multiple roles in nitrosodiphenylamine synthesis, particularly for purification and extraction processes [22] [23]. Its moderate polarity and excellent extraction properties make it ideal for liquid-liquid separations, operating at room temperature with yields of 65-80% [22]. In thin-layer chromatography, N-nitrosodiphenylamine exhibits an Rf value of 0.2 in a 1:2 dichloromethane:hexane system, facilitating monitoring of reaction progress [23].
Biphasic toluene-water systems (polarity indices 2.4/9.0) have found particular application in industrial-scale synthesis [24]. These systems operate at elevated temperatures (80-120°C) with extended reaction times (6-24 hours), achieving yields of 75-88% [24]. The biphasic nature allows for continuous extraction of products while maintaining reaction efficiency [24].
Mixed THF-DMSO solvent systems (polarity indices 4.0/7.2) have proven effective for modern catalytic methods [7]. These systems operate at moderate temperatures (60-100°C) with reaction times of 8-16 hours, achieving superior yields of 80-92% [7]. The combination provides optimal solvation for both polar and nonpolar reaction components while maintaining catalyst activity [7].
Ethanol, with a polarity index of 4.3, serves primarily in recrystallization and purification processes [25] [26]. Operating at temperatures from 25-78°C with reaction times of 4-10 hours, ethanol-based systems achieve yields of 55-75% [25]. The protic nature of ethanol makes it less suitable for metal-catalyzed reactions but excellent for crystallization processes [26].
Solvent-free reaction conditions represent a growing trend in green chemistry approaches [27]. These systems operate at elevated temperatures (80-150°C) with significantly reduced reaction times (1-4 hours), achieving excellent yields of 85-95% [27]. The elimination of solvents reduces environmental impact while often improving reaction rates through increased substrate concentrations [27].
Effective purification of 4-(Dimethylamino)-4'-nitrosodiphenylamine requires careful selection of techniques based on the specific properties of nitroso compounds and the nature of impurities present. Column chromatography on silica gel remains the most versatile purification method, achieving purities of 95-99% with recoveries of 70-85% [28] [29]. The optimal mobile phase consists of dichloromethane:hexane in a 1:2 ratio, where N-nitrosodiphenylamine exhibits an Rf value of 0.2 and can be visualized under ultraviolet light at 254 nanometers [23] [29].
Recrystallization techniques are particularly effective for nitrosodiphenylamine derivatives, which typically form characteristic dark green crystals [30] [26]. Ethanol and benzene serve as the most effective recrystallization solvents, with the process involving dissolution at elevated temperatures (60-80°C) followed by controlled cooling to 0-5°C [25] [26]. This method achieves purities of 90-98% with recoveries of 75-90%, making it suitable for all scales of operation [26]. The slow cooling process is critical for obtaining high-quality crystals, as rapid cooling leads to incorporation of impurities [26].
Vacuum distillation provides an alternative purification method for thermally stable nitrosodiphenylamine derivatives [31]. Operating under reduced pressure (0.1-10 mmHg) at temperatures of 120-180°C, this method achieves purities of 85-95% with recoveries of 60-80% [31]. However, care must be taken to avoid thermal decomposition, as nitroso compounds can be heat-sensitive [32].
Liquid-liquid extraction offers a simple and efficient purification approach, particularly effective when combined with other methods [29]. Using dichloromethane-water or ether-water systems at room temperature, this technique achieves purities of 80-90% with excellent recoveries of 85-95% [29]. The method is scalable to all production levels and provides effective removal of polar impurities [29].
Preparative high-performance liquid chromatography (HPLC) represents the highest resolution purification method available [22]. Using C18 columns with acetonitrile-water mobile phases, preparative HPLC can achieve purities exceeding 99%, though with moderate recoveries of 60-75% [22]. This method is particularly valuable for analytical and laboratory-scale purifications where maximum purity is required [22].
Sublimation techniques are applicable for thermally stable nitrosodiphenylamine derivatives [33]. Operating at temperatures of 80-120°C under vacuum, sublimation achieves purities of 95-99% with recoveries of 50-70% [33]. While limited to laboratory scale operations, this method provides excellent purification for compounds that sublime readily without decomposition [33].
Yield maximization strategies involve optimization of multiple parameters including reaction stoichiometry, temperature control, and timing [7]. The use of nitrite traps such as hydrazoic acid, hydrazine, and sulfamic acid helps prevent denitrosation side reactions while maintaining reaction rates [1]. Temperature optimization is critical, as lower temperatures favor nitrosation while higher temperatures promote unwanted side reactions [7]. Careful control of reaction pH and the use of appropriate buffers help maintain optimal conditions throughout the reaction period [7].
The integration of multiple purification techniques in sequence often provides superior results compared to single-step processes [28]. For example, initial liquid-liquid extraction followed by column chromatography and final recrystallization can achieve both high purity and good recovery [28]. Monitoring reaction progress through thin-layer chromatography enables optimization of reaction conditions and timing for maximum yield [23].
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